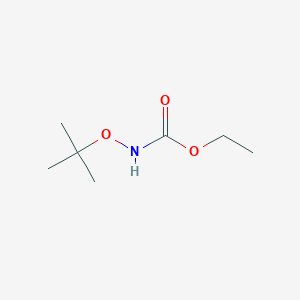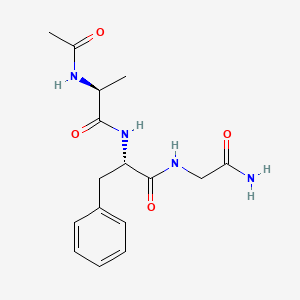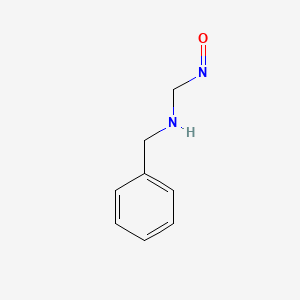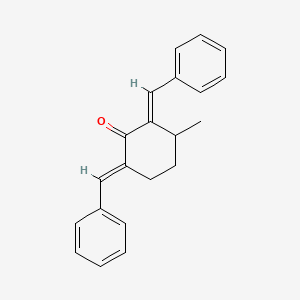![molecular formula C15H16ClN3 B14652422 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 51614-93-8](/img/structure/B14652422.png)
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant colors and stability. The presence of the chloro and methyl groups on the phenyl ring further enhances its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants efficiently .
化学反応の分析
Types of Reactions
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
作用機序
The mechanism of action of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can interact with cellular components, leading to various biological effects. The molecular targets include enzymes and DNA, where the compound can act as an inhibitor or intercalating agent .
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Fluoro-2-methylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Methoxy-2-methylphenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of the chloro group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
特性
CAS番号 |
51614-93-8 |
|---|---|
分子式 |
C15H16ClN3 |
分子量 |
273.76 g/mol |
IUPAC名 |
4-[(4-chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-12(16)4-9-15(11)18-17-13-5-7-14(8-6-13)19(2)3/h4-10H,1-3H3 |
InChIキー |
IPQCFAOUIMQQGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


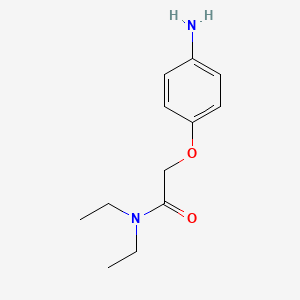

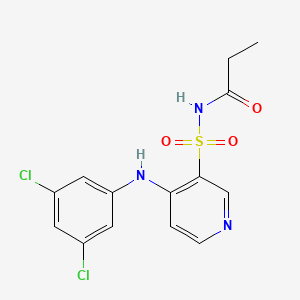
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
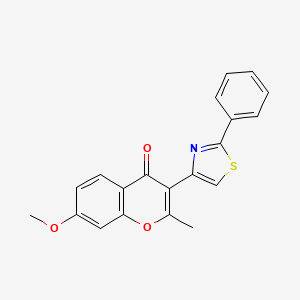
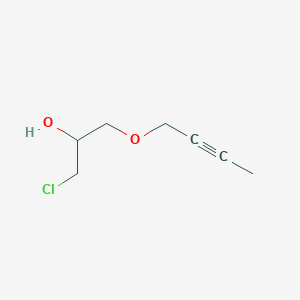
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
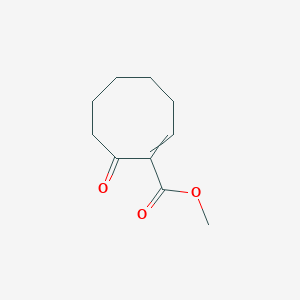
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
